molecular formula C14H18O3 B8455003 Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate CAS No. 61493-63-8

Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate

Cat. No. B8455003
CAS RN: 61493-63-8
M. Wt: 234.29 g/mol
InChI Key: COQQIFDBKKNAKV-UHFFFAOYSA-N
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Description

Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate is a useful research compound. Its molecular formula is C14H18O3 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61493-63-8

Product Name

Ethyl 3-{4-[(prop-2-en-1-yl)oxy]phenyl}propanoate

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 3-(4-prop-2-enoxyphenyl)propanoate

InChI

InChI=1S/C14H18O3/c1-3-11-17-13-8-5-12(6-9-13)7-10-14(15)16-4-2/h3,5-6,8-9H,1,4,7,10-11H2,2H3

InChI Key

COQQIFDBKKNAKV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=CC=C(C=C1)OCC=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Allyl bromide (2.30 g) was added to a stirred suspension of ethyl 3-(4-hydroxyphenyl)propionate (3.49 g) and anhydrous potassium carbonate (2.76 g) in butan-2-one (30 ml). The reaction mixture was heated at reflux for 18 hours. The reaction mixture was allowed to cool to ambient temperature and the mixture was filtered. The filtrate was evaporated to give an oil which was purified by column chromatography on silica gel (Merck.Art. No. 9385) using a 4:1 (v/v) mixture of n-hexane and ethyl acetate as eluent to give ethyl 3-(4-allyloxyphenyl)propionate (4.09 g) as a colourless oil; NMR (CDCl3): 1.22 (3H, t), 2.48 (2H, t), 2.88 (2H, t), 4.13 (2H, q), 4.51 (2H, m), 5.25-5.42 (2H, m), 5.95-6.15 (1H, m), 6.83 (2H, d) and 7.03 (2H, d); m/z 235 (M+H).
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2.3 g
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3.49 g
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2.76 g
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30 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

38.8 g (0.2 mol) of ethyl phloretate (prepared from commercial phloretic acid (e.g. Merck, D-64271 Darmstadt, DE) by esterification with ethanol) were dissolved in 20 ml of acetone, and 36.3 g (0.3 mol) of allyl bromide, 48.3 g (0.35 mol) of potassium carbonate and 0.05 g of sodium iodide were added. The mixture was heated at reflux for 7 h and cooled, and the excess of carbonate was filtered off. Concentration of the filtrate gave ethyl 3-(4-allyloxyphenyl)propionate, which was hydrolyzed in customary manner with methanolic potassium hydroxide to give the free acid. Customary reaction of the acid with thionyl chloride in toluene at 80° C. gave the 3-(4-allyloxyphenyl)propionyl chloride (b.p. 0.01 hPa: 106-108° C.) in 93% yield. 51.2 g (0.22 mol) of this acid chloride and 39.2 g (0.22 mol) of hydroquinone monomethacrylate were dissolved in 300 ml of toluene at 65° C. 24.0 g (0.24 mol) of triethylamine were added dropwise with stirring, and the mixture was subsequently stirred for 3 h. After cooling, the amine hydrochloride was filtered off and the filtrate was worked up in a customary manner. Concentration of the organic residue and recrystallization of the solid residue from toluene/benzine (b.p. 100-140) gave 4-methacryloyloxyphenyl) 3-(4-allyloxyphenyl)propionate in 80% yield. The ester melts at 67° C.
Quantity
38.8 g
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reactant
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20 mL
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solvent
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36.3 g
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48.3 g
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0.05 g
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